molecular formula C10H17N B064582 2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole CAS No. 183680-96-8

2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole

Cat. No.: B064582
CAS No.: 183680-96-8
M. Wt: 151.25 g/mol
InChI Key: MEDLBRIYOALIMU-UHFFFAOYSA-N
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Description

2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole is a substituted pyrrole derivative characterized by alkyl substituents at positions 2, 3, and 4 of the aromatic heterocyclic ring. Pyrroles are five-membered aromatic systems containing one nitrogen atom, and their derivatives are significant in organic synthesis, pharmaceuticals, and materials science. The compound’s structure includes an ethyl group (C₂H₅) at position 2, a methyl group (CH₃) at position 3, and an isopropyl group (C₃H₇) at position 4. These substituents influence its physicochemical properties, such as solubility, boiling point, and reactivity, compared to simpler pyrrole derivatives.

Properties

CAS No.

183680-96-8

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2-ethyl-3-methyl-4-propan-2-yl-1H-pyrrole

InChI

InChI=1S/C10H17N/c1-5-10-8(4)9(6-11-10)7(2)3/h6-7,11H,5H2,1-4H3

InChI Key

MEDLBRIYOALIMU-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CN1)C(C)C)C

Canonical SMILES

CCC1=C(C(=CN1)C(C)C)C

Synonyms

1H-Pyrrole,2-ethyl-3-methyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Branching vs. Linearity: The target compound features three branched alkyl groups, whereas 3-Heptyl-1H-pyrrole has a single linear heptyl chain.

Hydrophobicity : The heptyl chain in 3-Heptyl-1H-pyrrole likely increases hydrophobicity (logP ~4.5 estimated) compared to the target compound, which has shorter, branched groups (estimated logP ~3.2).

Steric Effects : The isopropyl group at position 4 in the target compound introduces significant steric hindrance, which may slow electrophilic substitution reactions (e.g., nitration or sulfonation) relative to 3-Heptyl-1H-pyrrole.

Notes:

  • The heptyl chain in 3-Heptyl-1H-pyrrole increases persistence in lipid-rich environments, whereas the target compound’s branched groups may enhance metabolic degradation.
  • Both compounds likely require standard laboratory precautions (gloves, ventilation) due to pyrrole’s inherent reactivity.

Research Implications and Gaps

Synthetic Applications : The steric profile of this compound may favor regioselective functionalization at less hindered positions (e.g., position 5).

Data Limitations : Experimental data (e.g., crystallographic analysis via SHELX or toxicity profiles) for the target compound are absent in available literature. Further studies are needed to validate its properties.

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